

factors affecting sodium percarbonate decomposition rate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium peroxocarbonate

Cat. No.: B081022

[Get Quote](#)

Technical Support Center: Sodium Percarbonate

Welcome to the technical support center for sodium percarbonate (SPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, frequently asked questions, and troubleshooting guidance for experiments involving sodium percarbonate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of sodium percarbonate as an oxidizing agent?

A1: Sodium percarbonate ($2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$) is an adduct of sodium carbonate and hydrogen peroxide.^{[1][2]} When dissolved in water, it dissociates into sodium carbonate and hydrogen peroxide.^{[1][3][4]} The released hydrogen peroxide is the active oxidizing species responsible for bleaching, disinfection, and other oxidative reactions.^{[1][3]} The sodium carbonate component helps to create an alkaline environment, which can enhance the decomposition of hydrogen peroxide and improve cleaning and bleaching efficacy.^[2]

Q2: What are the primary factors that influence the rate of sodium percarbonate decomposition?

A2: The stability of sodium percarbonate, both in solid form and in solution, is influenced by several key factors:

- Temperature: Higher temperatures significantly accelerate the decomposition rate.[5][6]
- Moisture and Humidity: In solid form, moisture acts as a catalyst for decomposition.[7] High humidity can lead to deliquescence and enhanced thermal decomposition.[5][6]
- pH: In aqueous solutions, the decomposition rate is highly pH-dependent.[8]
- Catalysts: The presence of transition metal ions (e.g., copper, iron) can catalyze the decomposition of the released hydrogen peroxide.[8][9]
- Stabilizers: The presence of stabilizers, such as silicates or magnesium salts, can slow the decomposition rate.[4][10]
- Coating: Coated sodium percarbonate is more stable and has a longer shelf life than its uncoated counterpart because the coating acts as a protective barrier against environmental factors like moisture.[1][11]

Q3: How does pH affect the stability of aqueous sodium percarbonate solutions?

A3: The decomposition rate of sodium percarbonate in a solution is highly sensitive to pH. It is relatively stable in acidic conditions. As the pH increases into the alkaline range (pH 7.0-10.5), the decomposition rate rapidly increases, reaching a maximum around pH 10.5.[8] Interestingly, above pH 10.5, the decomposition rate may slightly decrease.[8] For applications like bleaching, the effectiveness also increases with higher pH values above 7.0.[8]

Q4: What is the impact of moisture on solid sodium percarbonate during storage?

A4: Moisture is a critical factor in the decomposition of solid sodium percarbonate. Water is a product of the decomposition reaction, and its presence can autocatalyze further decomposition.[7][9] Contact with a moist atmosphere accelerates this process.[7] While low levels of water vapor (e.g., 3-25% relative humidity) can sometimes inhibit self-heating by hindering the removal of gaseous products, nearly-saturated humidity enhances thermal decomposition due to the deliquescence of the solid.[5][6] Therefore, storing sodium percarbonate under dry conditions is crucial for maintaining its stability and active oxygen content.[4]

Q5: What is the functional difference between coated and uncoated sodium percarbonate?

A5: Coated sodium percarbonate has a protective layer, often made of inorganic compounds like silicates or borates, which shields the particles from environmental factors, primarily moisture.[1][10] This coating provides enhanced stability, a longer shelf life, and better handling properties by reducing dustiness.[1][11] Uncoated sodium percarbonate is more susceptible to degradation from heat and humidity, leading to a faster loss of active oxygen content.[1]

Troubleshooting Guide

Problem 1: Rapid decomposition of sodium percarbonate solution during an experiment.

Possible Cause	Recommended Solution
High pH: The solution pH may be in the optimal range for rapid decomposition (around 10.5).[8]	Monitor and adjust the pH of the solution. For greater stability, conduct the experiment at a lower pH if the protocol allows. Note that decomposition is minimal in acidic ranges.[8]
Contamination with Catalysts: The presence of transition metal ions (e.g., Fe^{2+} , Cu^{2+}) in your glassware or reagents is catalyzing the decomposition.[8][9]	Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned, potentially with a chelating agent rinse, to remove any trace metal residues.
Elevated Temperature: The experimental temperature is too high, accelerating the exothermic decomposition.[12]	Conduct the reaction in a temperature-controlled bath. If the decomposition itself is generating significant heat, consider using a larger reaction volume or active cooling.

Problem 2: Loss of active oxygen content in solid sodium percarbonate during storage.

Possible Cause	Recommended Solution
High Humidity: The storage container is not airtight, allowing moisture from the atmosphere to initiate decomposition. [7]	Store sodium percarbonate in a tightly sealed, desiccated container in a cool, dry place. Consider using a desiccator for long-term storage.
High Ambient Temperature: The storage area is too warm. The decomposition reaction is exothermic and can self-accelerate at elevated temperatures. [5] [12]	Store the material away from heat sources and in a temperature-controlled environment. Self-accelerating decomposition can begin at temperatures as low as 56°C. [5]
Impure Raw Material: The sodium percarbonate itself may contain impurities, such as heavy metal ions, that reduce its stability. [4]	Source high-purity, stabilized, or coated sodium percarbonate for sensitive applications.

Quantitative Data on Decomposition

Table 1: Influence of pH on Sodium Percarbonate Decomposition

pH Range	Decomposition Rate	Observation
Acidic	Practically None	SPC is most stable in acidic conditions. [8]
7.0 - 10.5	Rapidly Increases	The rate of decomposition accelerates as the pH rises. [8]
~10.5	Maximum	The decomposition rate peaks at approximately this pH value. [8]
> 10.5	Tends to Suppress	The rate of decomposition may be slightly inhibited above the peak. [8]

Table 2: Influence of Environmental Conditions on Solid Sodium Percarbonate

Condition	Effect on Decomposition Rate	Observation
High Airflow Rate	Increased Temperature Rise	A higher airflow rate can lead to a larger temperature increase during self-heating.[5][6]
Low Humidity (e.g., 25% RH)	Increased Temperature Rise	Lower humidity can result in a greater temperature increase compared to more humid conditions.[5][6]
Nearly-Saturated Humidity	Enhanced Decomposition	High humidity can cause deliquescence, which accelerates exothermic decomposition.[5][6]
Elevated Temperature (>50°C)	Initiates Decomposition	Thermal decomposition begins to occur at temperatures above 50°C.[3]

Table 3: Kinetic Parameters for Thermal Decomposition

Parameter	Value	Method/Condition
Apparent Activation Energy (Ea)	~100 kJ mol ⁻¹	Thermoanalytical measurements of SPC crystals.[13]
Self-Accelerating Decomposition Temp.	56°C	Adiabatic Rate Calorimetry (ARC).[5]
Adiabatic Temperature Increase (ΔTad)	109°C	Indicates a significant amount of heat is released during decomposition.[14]

Experimental Protocols

Protocol 1: Determination of Available Oxygen Content by Titration

This method is based on the oxidation of potassium permanganate by the hydrogen peroxide released from sodium percarbonate in an acidic solution.

Materials:

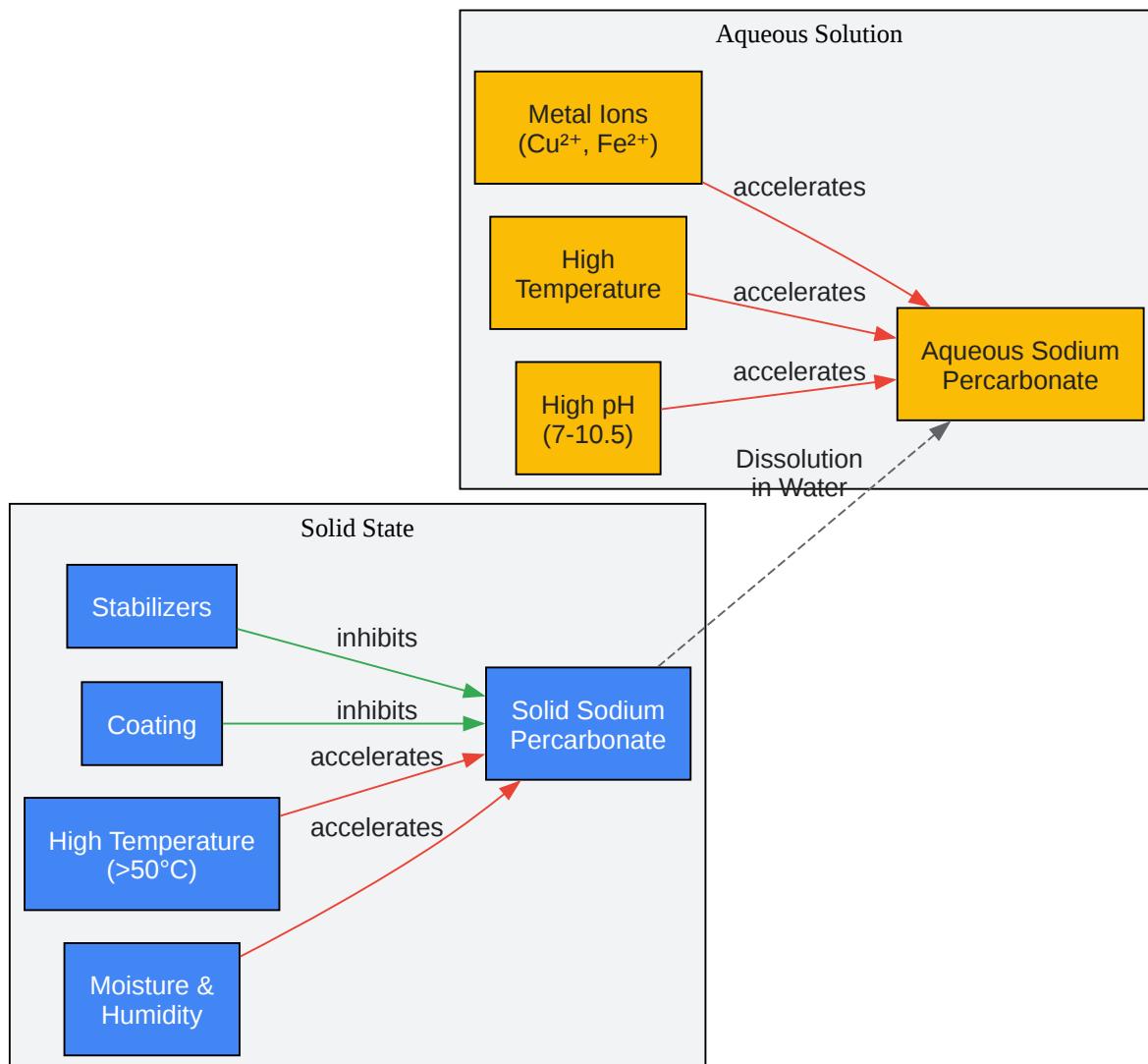
- Sodium Percarbonate Sample
- Sulphuric Acid Solution (e.g., 3.6 N)
- Standardized Potassium Permanganate Solution (e.g., 0.1 N)
- Demineralized Water
- Volumetric flasks (500 ml), Beakers (600 ml), Pipettes (25 ml), Burette

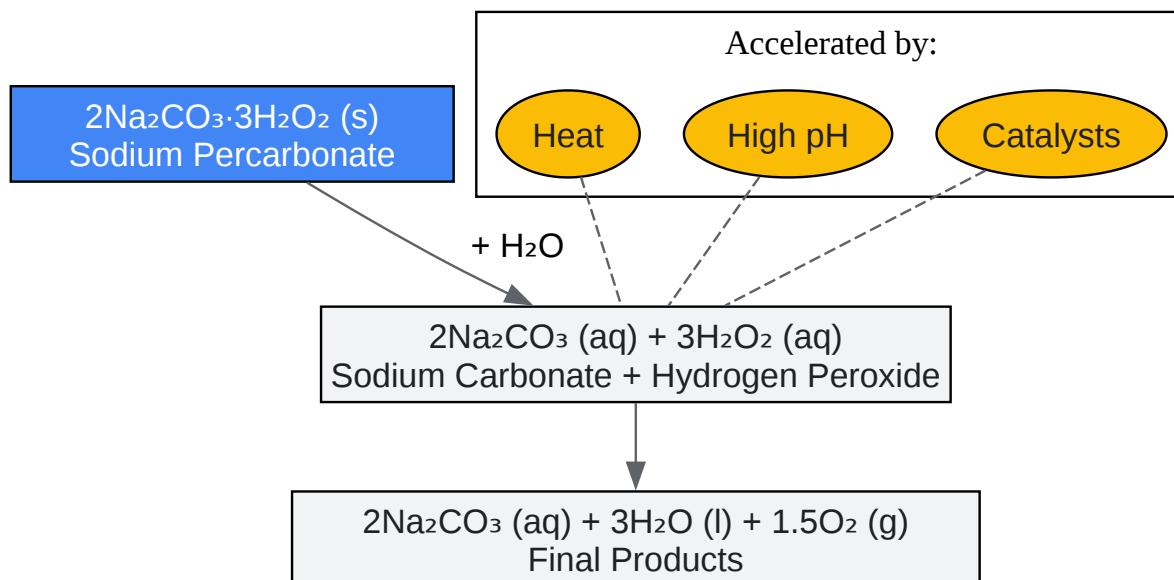
Procedure:

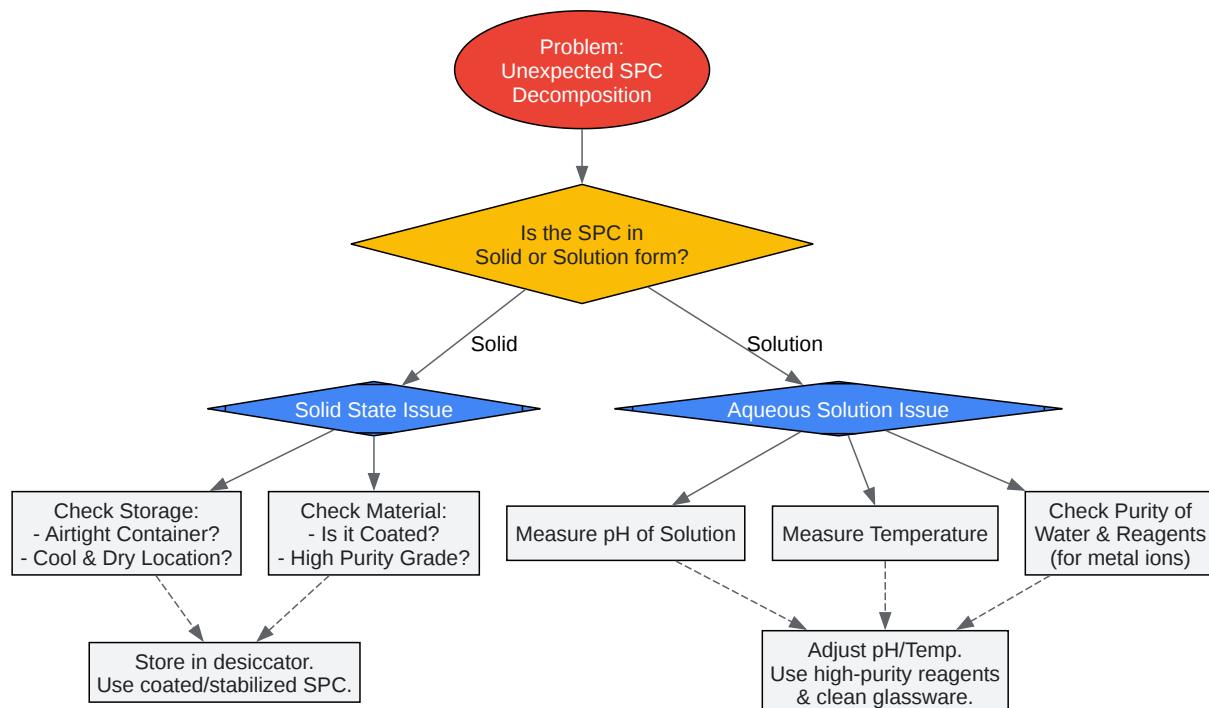
- Accurately weigh approximately 4 g of the sodium percarbonate sample.[15]
- Carefully dissolve the sample in 100 ml of sulphuric acid solution in a 600-ml beaker.[15]
- Transfer the solution quantitatively to a 500 ml volumetric flask and dilute to the mark with demineralized water. Mix thoroughly.[15]
- Pipette 25.0 ml of the prepared sample solution into a conical flask.[15]
- Titrate the sample solution with the standardized potassium permanganate solution until a faint, permanent pink color persists for at least 30 seconds. This is the endpoint.[16]
- Record the volume of potassium permanganate solution used.
- Perform a blank titration using the same procedure without the sodium percarbonate sample.
- Calculate the active oxygen content using the appropriate stoichiometric formula.[16]

Protocol 2: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the thermal transitions of a material as a function of temperature, allowing for the characterization of its decomposition.


Materials:


- Sodium Percarbonate Sample (crystalline or granular)
- Differential Scanning Calorimeter (DSC)
- Aluminum pans
- Inert gas (Nitrogen)


Procedure:

- Accurately weigh 5.00 ± 0.05 mg of the sodium percarbonate sample into an aluminum DSC pan.[17][18]
- Place the sample pan and an empty reference pan into the DSC cell.
- Purge the cell with nitrogen at a constant flow rate (e.g., 50 cm³/min).[17][18]
- Program the DSC to heat the sample at a constant rate (e.g., 5 K/min or 10 K/min) over a specified temperature range (e.g., from room temperature to 250°C).[17][19]
- Record the DSC curve, which plots heat flow against temperature.
- Analyze the resulting thermogram to identify exothermic peaks corresponding to decomposition. The onset temperature of the exotherm is an indicator of thermal stability. The peak area can be integrated to determine the enthalpy change of the reaction.[17]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring Sodium Percarbonate: A Comprehensive Guide [eureka.patsnap.com]
- 2. Application of sodium peroxycarbonate _ Chemicalbook [chemicalbook.com]
- 3. Sodium percarbonate | C2H6Na4O12 | CID 159762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. cetjournal.it [cetjournal.it]
- 6. Effect of Atmosphere on Thermal Decomposition of Sodium Percarbonate | Chemical Engineering Transactions [cetjournal.it]
- 7. US6942845B2 - Process for improving the internal stability of sodium percarbonate - Google Patents [patents.google.com]
- 8. Influence of pH in Bleaching Solution on the Decomposition of Sodium Percarbonate [jstage.jst.go.jp]
- 9. tainstruments.com [tainstruments.com]
- 10. Sodium Percarbonate's Stabilizing Effect on Liquid Disinfectant Formulations [eureka.patsnap.com]
- 11. stppgroup.com [stppgroup.com]
- 12. tainstruments.com [tainstruments.com]
- 13. Kinetics and mechanism of the thermal decomposition of sodium percarbonate: role of the surface product layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal Hazard and Kinetic Study of Sodium Percarbonate Based on Fraser–Suzuki Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [factors affecting sodium percarbonate decomposition rate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081022#factors-affecting-sodium-percarbonate-decomposition-rate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com